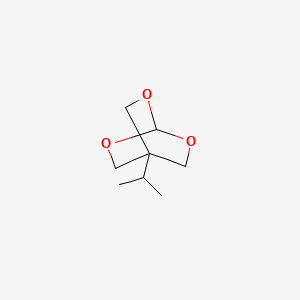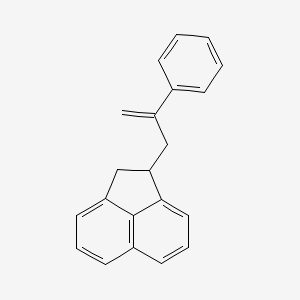
1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylprop-2-en-1-yl group attached to a dihydroacenaphthylene core, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
The synthesis of 1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene typically involves several steps, including the formation of the phenylprop-2-en-1-yl group and its subsequent attachment to the dihydroacenaphthylene core. Common synthetic routes may involve:
Aldol Condensation: This reaction can be used to form the phenylprop-2-en-1-yl group by condensing benzaldehyde with acetone under basic conditions.
Cyclization: The dihydroacenaphthylene core can be synthesized through cyclization reactions involving naphthalene derivatives.
Coupling Reactions: The final step often involves coupling the phenylprop-2-en-1-yl group with the dihydroacenaphthylene core using palladium-catalyzed cross-coupling reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring, using reagents such as bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in medicinal chemistry.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
1-(2-Phenylprop-2-EN-1-YL)-1,2-dihydroacenaphthylene can be compared with similar compounds such as:
1-(2-Phenylprop-2-en-1-yl)naphthalene: This compound shares a similar phenylprop-2-en-1-yl group but has a naphthalene core instead of dihydroacenaphthylene.
1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole: This compound features a benzimidazole core, offering different chemical and biological properties.
4-Methylphenyl 2-phenylprop-2-en-1-yl sulfone: This compound includes a sulfone group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
61025-16-9 |
|---|---|
Fórmula molecular |
C21H18 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-(2-phenylprop-2-enyl)-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C21H18/c1-15(16-7-3-2-4-8-16)13-19-14-18-11-5-9-17-10-6-12-20(19)21(17)18/h2-12,19H,1,13-14H2 |
Clave InChI |
GXVDJALNPWIBHN-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC1CC2=CC=CC3=C2C1=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)
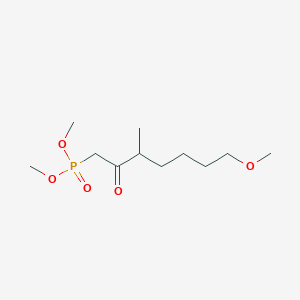


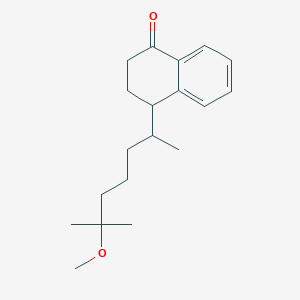
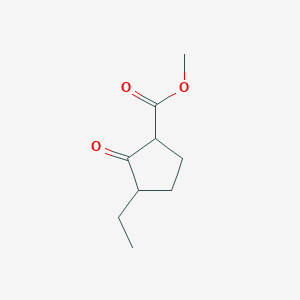
![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)
![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)
